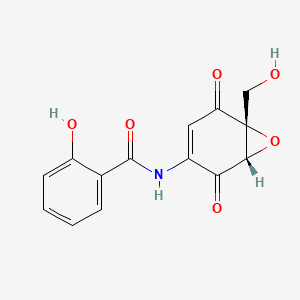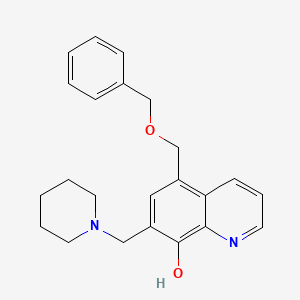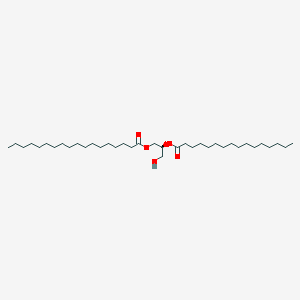![molecular formula C22H31N3O5S B1228065 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide is a member of 1,3-oxazoles.
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
One of the prominent applications of compounds structurally related to 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide is in organic synthesis. For example, Shiho Chikaoka et al. (2003) demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of erythrinanes, which are significant in the synthesis of complex organic compounds (Shiho Chikaoka et al., 2003).
Antioxidant Activity
Another significant application is in the field of antioxidants. Bhanu Prakash Talapuru et al. (2014) synthesized various amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, which are structurally similar to the compound . Among these, one compound exhibited outstanding antioxidant activity, surpassing even Ascorbic acid (Bhanu Prakash Talapuru et al., 2014).
Antitumor Activity
Compounds related to 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide have also been investigated for antitumor properties. For instance, Ibrahim A. Al-Suwaidan et al. (2016) conducted a study on novel 3-benzyl-4(3H)quinazolinone analogues, which showed significant broad-spectrum antitumor activity. This demonstrates the potential of such compounds in cancer research and treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis and Pharmacological Evaluation
Additionally, research has been conducted on the synthesis and pharmacological evaluation of similar compounds. For example, S. Z. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, indicating the diverse applications of these compounds in pharmaceutical research (S. Z. Siddiqui et al., 2014).
Eigenschaften
Produktname |
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide |
|---|---|
Molekularformel |
C22H31N3O5S |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-(3-pyrrolidin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C22H31N3O5S/c1-16-18(24-22(30-16)17-7-8-19(28-2)20(13-17)29-3)14-31(27)15-21(26)23-9-6-12-25-10-4-5-11-25/h7-8,13H,4-6,9-12,14-15H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
HTZDZRCLILGQEB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)NCCCN3CCCC3 |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)NCCCN3CCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



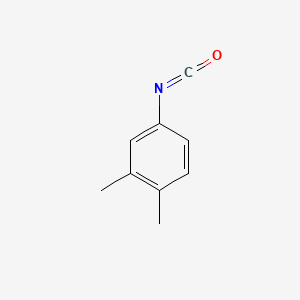
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
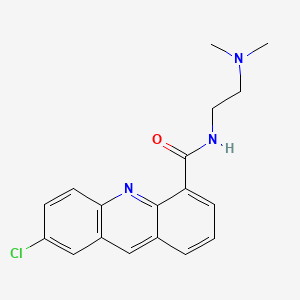
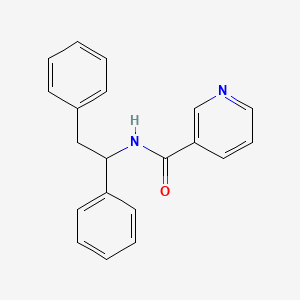
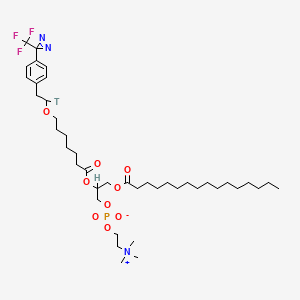

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
